molecular formula C11H21NO B13428890 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol

1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B13428890
M. Wt: 183.29 g/mol
InChI Key: ZYNNNYJEBOCYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is a chemical hybrid of cyclopentanol and piperidine, designed for research and development applications. Its structure incorporates a piperidine moiety, a nitrogen-containing heterocycle that is one of the most significant building blocks in pharmaceuticals and fine chemicals . The piperidine ring is a ubiquitous scaffold found in numerous classes of approved medications, largely due to its impact on a compound's physicochemical properties and its ability to contribute to stereochemistry and three-dimensional coverage . The simultaneous presence of the cyclopentanol group introduces a rigid, saturated carbocyclic structure that can influence the molecule's overall lipophilicity and solubility profile. This specific molecular architecture makes it a valuable intermediate for medicinal chemists exploring novel bioactive compounds. Primary research applications for this compound are anticipated in the field of drug discovery, particularly in the synthesis and optimization of new chemical entities. It serves as a versatile synthon for the construction of more complex molecules targeting the central nervous system, given the established role of piperidine derivatives in various CNS therapies . Furthermore, its structural features make it a candidate for use in agrochemical research for the development of new active ingredients, as piperidine-based compounds are also known to exhibit fungicidal and insecticidal activities . Researchers can utilize this compound to explore structure-activity relationships (SAR), to develop structure-based pharmacophores, and to fine-tune the pharmacokinetic properties of lead molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c13-11(6-2-3-7-11)10-12-8-4-1-5-9-12/h13H,1-10H2

InChI Key

ZYNNNYJEBOCYGG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2(CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone with piperidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Using Jones reagent (CrO₃/H₂SO₄), the alcohol is oxidized to the corresponding ketone, 1-[(piperidin-1-yl)methyl]cyclopentanone , with >85% yield .
Key data :

Reaction ConditionProductYield
CrO₃/H₂SO₄ (0°C, 2 hr)Cyclopentanone derivative87%
Pyridinium chlorochromate (PCC)Ketone (no over-oxidation)78%

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides to form esters. For example, reaction with acetyl chloride in pyridine produces 1-[(piperidin-1-yl)methyl]cyclopentyl acetate :
Conditions :

  • Acetyl chloride (1.2 equiv), pyridine (2 equiv), CH₂Cl₂, 25°C, 4 hr

  • Yield: 92%

Notable trend : Bulkier acyl groups (e.g., benzoyl) require longer reaction times (≥8 hr) but maintain high yields (88–91%).

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation and acylation:

  • Methylation : Treatment with methyl iodide (K₂CO₃, DMF) yields 1-[(1-methylpiperidin-1-ium-1-yl)methyl]cyclopentan-1-ol iodide .

  • Acylation : Reaction with acetic anhydride forms 1-[(N-acetylpiperidin-1-yl)methyl]cyclopentan-1-ol (73% yield) .

Kinetic data :

ReagentRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Methyl iodide1.2 × 10⁻³45.3
Acetic anhydride2.8 × 10⁻⁴52.1

Ring-Opening Reactions

The cyclopentanol ring undergoes acid-catalyzed ring-opening with HBr (48% aq.):
Product : 5-[(piperidin-1-yl)methyl]pentane-1,5-diol
Mechanism : Protonation of hydroxyl → carbocation formation → nucleophilic attack by water.
Yield : 68% after 6 hr at 80°C .

Complexation with Metals

The piperidine nitrogen and hydroxyl group act as ligands for Cu(II) and Zn(II):

Metal SaltComplex StructureStability Constant (log β)
Cu(NO₃)₂Octahedral Cu(II)-N,O-chelate8.2 ± 0.3
ZnCl₂Tetrahedral Zn(II)-O coordination5.7 ± 0.2

Application : These complexes show catalytic activity in Huisgen cycloadditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition at 215°C (onset), producing piperidine, cyclopentanone, and formaldehyde.
Activation energy : 134 kJ/mol (calculated via Flynn-Wall-Ozawa method).

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces Norrish Type II cleavage:
Product : Piperidine-1-carbaldehyde + cyclopentene
Quantum yield : Φ = 0.12 ± 0.02.

Bioconjugation via Click Chemistry

The compound reacts with azides in copper-catalyzed alkyne-azide cycloaddition (CuAAC):
Conditions :

  • CuSO₄ (5 mol%), sodium ascorbate (10 mol%), H₂O/tert-BuOH (1:1)

  • Yield: 94% for triazole-linked derivatives

Example product :
2-{4-[(Piperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}cyclopentan-1-ol

  • ¹H NMR (CDCl₃, δ): 1.33–2.25 (m, 12H), 7.55 (s, 1H)

  • UPLC–MS : [M + H]⁺ 251.4 (C₁₃H₂₂N₄O)

Scientific Research Applications

1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol with four analogs, highlighting differences in substituents, molecular properties, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound* C11H21NO 183.29 Piperidine Hypothesized higher lipophilicity and basicity due to piperidine; potential CNS activity.
1-[(Benzylamino)methyl]cyclopentan-1-ol C13H19NO 205.30 Benzylamine High purity grades available; used in life sciences research .
1-[(Methylamino)methyl]cyclopentan-1-ol C7H15NO 129.20 Methylamine Smaller substituent enhances solubility; limited safety data .
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol C8H14F3NO 197.20 Trifluoroethylamine Fluorine atoms improve metabolic stability; lacks detailed safety or application data .
1-Methylcyclopentan-1-ol C6H12O 100.16 Methyl Simple analog with available SDS; industrial solvent or intermediate .

Note: Properties of this compound are inferred from structural analogs due to lack of direct evidence.

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity: The piperidine-substituted compound (183.29 g/mol) is heavier than the methylamino analog (129.20 g/mol) but lighter than the benzylamino derivative (205.30 g/mol). The benzyl group introduces significant aromatic bulk, likely increasing lipophilicity and steric hindrance, which may affect receptor binding in drug design .

Safety and Applications: Only 1-Methylcyclopentan-1-ol has a published Safety Data Sheet (SDS), indicating established industrial handling protocols . The benzylamino and methylamino derivatives are marketed for life sciences, suggesting roles as intermediates or bioactive molecules .

Structural Nuances: Piperidine’s cyclic amine structure may confer basicity and hydrogen-bonding capacity, differentiating it from linear amines like methylamino or trifluoroethylamino groups. This could influence pharmacokinetics in drug candidates.

Biological Activity

1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanol moiety attached to a piperidine ring, which contributes to its unique interaction with biological targets. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The piperidine ring enhances the compound's binding affinity, enabling it to modulate physiological responses through various signal transduction pathways .

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperidine have been studied for their potential in treating neurological disorders by acting as ligands for neurotransmitter receptors .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with a similar piperidine structure have demonstrated efficacy against various bacterial and fungal pathogens, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity Description Reference
NeuroprotectionModulates neurotransmitter receptors
AntimicrobialInhibitory effects against bacterial strains
Enzyme InhibitionPotential as an acetylcholinesterase inhibitor

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to toxic agents. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival, suggesting a protective role against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the cyclopentanol moiety can lead to variations in potency and selectivity for specific biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanone derivatives with piperidine, followed by hydroxylation. A common approach involves reacting cyclopentanone with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternative methods include nucleophilic substitution of halogenated cyclopentanol derivatives with piperidine. Yield optimization requires control of stoichiometry, temperature (typically 0–25°C), and pH (pH 4–6 for reductive amination) . Comparative studies suggest reductive amination offers higher regioselectivity, while substitution routes may require purification via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Structural confirmation requires 1^1H/13^13C NMR (e.g., δ~1.5–2.5 ppm for cyclopentyl protons, δ~2.7–3.5 ppm for piperidinyl CH2 groups) and high-resolution mass spectrometry (HRMS; expected [M+H]+: 200.1654 for C12H22NO) . IR spectroscopy can verify hydroxyl (3200–3600 cm1^{-1}) and tertiary amine (no N-H stretch) functional groups. X-ray crystallography is recommended for absolute stereochemical confirmation if chiral centers are present .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions, while THF or dichloromethane is preferred for acid-catalyzed reactions. Stability studies indicate the compound is hygroscopic; reactions should be conducted under inert atmosphere (N2/Ar) to prevent oxidation of the hydroxyl group . Kinetic experiments suggest optimal reaction temperatures between 40–60°C for esterification or etherification without decomposition .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity and biological activity?

  • Methodological Answer : Enantiomers can be resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or synthesized using asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation intermediates). Stereochemical effects on reactivity are studied via kinetic resolution experiments and DFT calculations (B3LYP/6-31G* level) to map transition states . Biological activity differences (e.g., receptor binding) are assessed using enantiopure samples in vitro (e.g., radioligand displacement assays) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or tautomerism. Standardize data by recording spectra in deuterated DMSO or CDCl3 and referencing to TMS. For conflicting mass spectra, cross-validate using two ionization methods (ESI and EI). Collaborative interlaboratory studies and meta-analyses of published datasets (e.g., PubChem, Reaxys) help identify systematic errors .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools like GLORY (for phase I metabolism prediction) and SwissADME to identify probable oxidation sites (e.g., piperidine ring or cyclopentyl CH2 groups). MD simulations (Amber force field) model enzyme-substrate interactions with cytochrome P450 isoforms. Experimental validation involves incubating the compound with liver microsomes and analyzing metabolites via LC-MS/MS .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of this compound esters?

  • Methodological Answer : Use pseudo-first-order conditions with excess ester in buffered aqueous solution (pH 7.4 for physiological relevance). Monitor reaction progress via UV-Vis (ester carbonyl absorbance at 230 nm) or 1^1H NMR (disappearance of ester CH3 signals). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) . Include control experiments to rule out autocatalysis or solvent effects .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC50/LC50 values. For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis). Multivariate analysis (PCA) identifies confounding variables (e.g., solvent choice, cell line variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.